The Core Mechanism of ATX-002 in RNA Delivery: A Technical Guide
The Core Mechanism of ATX-002 in RNA Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATX-002 is a key player in the realm of RNA therapeutics, functioning as an ionizable cationic lipid integral to the LUNAR® lipid nanoparticle (LNP) delivery platform. Its sophisticated design enables the safe and effective delivery of RNA payloads, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to target cells. This technical guide provides an in-depth exploration of the mechanism of action of ATX-002, detailing its role in RNA encapsulation, cellular uptake, and endosomal escape. The guide further presents quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for professionals in the field.
ATX-002: Physicochemical Properties
ATX-002 is specifically engineered to have a pKa value that is crucial for its function. The measured pKa of ATX-002 is approximately 6.03.[1][2] This property allows it to be positively charged at a low pH, facilitating the encapsulation of negatively charged RNA, and to become neutral at physiological pH, which is essential for stable circulation in the body.
| Property | Value | Reference |
| Chemical Name | di((Z)-non-2-en-1-yl) 8,8'-((((2-(dimethylamino)ethyl)thio)carbonyl)azanediyl)dioctanoate | Patent WO2015074085A1 |
| Molecular Formula | C39H72N2O5S | [1] |
| Molecular Weight | 681.06 g/mol | [1] |
| Measured pKa | 6.03 | [1][2] |
| Calculated pKa (c-pKa) | 8.68 | [1][2] |
Mechanism of Action: From Formulation to Cytosolic Delivery
The journey of an RNA therapeutic encapsulated in an ATX-002-containing LNP involves several critical steps, from nanoparticle formulation to the release of the RNA payload into the cytoplasm of the target cell.
RNA Encapsulation via Microfluidic Mixing
ATX-002-based LNPs are typically formulated using a rapid microfluidic mixing process. During this process, an ethanolic solution containing ATX-002 and other lipid components is rapidly mixed with an acidic aqueous buffer (pH ~4.0) containing the RNA cargo. At this low pH, the tertiary amine of ATX-002 becomes protonated, conferring a positive charge to the lipid. This positive charge enables the electrostatic complexation of ATX-002 with the negatively charged phosphate backbone of the RNA, leading to the formation of the core of the LNP. The other lipid components, including a phospholipid (like DSPC), cholesterol, and a PEGylated lipid (like DMG-PEG), then self-assemble around this core to form the final LNP structure. The resulting nanoparticles are then dialyzed against a neutral buffer (e.g., PBS pH 7.4) to raise the pH and neutralize the surface charge for in vivo administration.
Experimental Workflow: LNP Formulation
